Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate
Description
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Properties
Molecular Formula |
C14H9BrF4N2O4 |
|---|---|
Molecular Weight |
425.13 g/mol |
IUPAC Name |
methyl 2-bromo-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]benzoate |
InChI |
InChI=1S/C14H9BrF4N2O4/c1-20-10(14(17,18)19)5-11(22)21(13(20)24)9-3-6(12(23)25-2)7(15)4-8(9)16/h3-5H,1-2H3 |
InChI Key |
CRUQEMYAXWDRNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C2=C(C=C(C(=C2)C(=O)OC)Br)F)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound belongs to the class of organofluorine compounds, characterized by carbon-fluorine bonds that influence its chemical properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrF4N2O3. The presence of trifluoromethyl and bromine substituents significantly impacts its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrF4N2O3 |
| Molecular Weight | 401.18 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of this compound has been explored through various studies, highlighting its potential as an antibacterial and anticancer agent. Similar compounds within its structural class have demonstrated significant pharmacological effects, including:
- Antibacterial Activity : Compounds with similar structures have shown effective antibacterial properties against various pathogenic bacteria, suggesting a potential for this compound to inhibit bacterial growth .
- Anticancer Potential : Research indicates that derivatives of pyrimidine compounds exhibit cytotoxic effects on cancer cell lines. The structural components of this compound may contribute to similar activities through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with key enzymes involved in metabolic pathways or DNA synthesis processes.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 15.62 µg/mL for certain derivatives, suggesting that this compound could exhibit comparable efficacy .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that related pyrimidine derivatives induced significant cytotoxic effects on human cancer cell lines such as HeLa and MCF7. The IC50 values ranged from 10 to 30 µM, indicating a promising anticancer profile for this compound .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-bromo-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)benzoate has been explored for its potential in developing new pharmaceuticals. Similar compounds have shown promise as:
- Antitumor Agents : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, studies on related pyrimidine derivatives have demonstrated their effectiveness in targeting specific cancer pathways.
- Antimicrobial Activity : The structural features of this compound suggest potential antibacterial and antifungal properties. Compounds with similar frameworks have been tested against various pathogens, showing significant inhibitory effects.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that can include:
- Formation of the Pyrimidine Ring : This is often achieved through cyclization reactions involving appropriate precursors such as ureas or thioureas.
- Bromination and Fluorination : Specific reagents are employed to introduce bromine and fluorine atoms into the aromatic system, enhancing the compound's biological activity .
Case Studies
Several studies highlight the applications of this compound:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the 2-position of the benzoate ring undergoes substitution reactions under mild conditions. This site's reactivity is enhanced by electron-withdrawing groups (fluorine and trifluoromethyl) that activate the aromatic ring toward nucleophilic attack.
| Substrates/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| KOtBu in DMF (80°C) | Methoxy derivative | 85% | Steric hindrance from adjacent substituents slows reaction kinetics. |
| NaN₃ in DMSO (60°C) | Azido derivative | 78% | Requires catalytic CuI for improved regioselectivity. |
| Amines (e.g., pyrrolidine) | Aminated products | 65–72% | Polar aprotic solvents (e.g., acetonitrile) optimize yields. |
Ester Hydrolysis and Functionalization
The methyl ester group undergoes hydrolysis to generate carboxylic acid derivatives, enabling further derivatization:
-
Base-Mediated Hydrolysis :
Treatment with NaOH in THF/H₂O (1:1) at reflux yields the corresponding carboxylic acid, which can be coupled with amines via EDC/HOBt to form amides.
| Acid Intermediate | Coupling Agent | Amine | Product Yield |
|---|---|---|---|
| Carboxylic acid | EDC/HOBt | Benzylamine | 88% |
| Carboxylic acid | DCC/DMAP | Morpholine | 82% |
Reactivity of the Dihydropyrimidinone Core
The 3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl moiety participates in:
-
Alkylation :
Reaction with methyl iodide in the presence of K₂CO₃ introduces methyl groups at the N-3 position, stabilizing the ring structure. -
Oxidation :
Treatment with mCPBA oxidizes the dihydropyrimidinone to a pyrimidinone derivative, altering electronic properties.
Cross-Coupling Reactions
The bromine substituent facilitates transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | 75–90% |
| Buchwald–Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | Aryl amines | 68–83% |
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the para position, though reactivity is attenuated by the trifluoromethyl group:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro derivative | 55% |
| Cl₂ (cat. FeCl₃) | RT, 4 h | Chlorinated product | 48% |
Thermal and Photochemical Stability
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming trifluoromethylpyrimidine fragments.
-
UV Irradiation : Undergoes C–Br bond homolysis, generating radicals that dimerize or abstract hydrogen.
Key Mechanistic Insights
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | 2,4,6-Trichlorotriazine | |
| Reaction Temperature | 0–5°C (activation step) | |
| Solvent System | Ethyl acetate/hexane (3:7) |
(Basic) What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- HPLC: Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) at 1.0 mL/min flow rate. Monitor at 254 nm for UV-active impurities .
- NMR Spectroscopy: Analyze H and C NMR spectra to confirm substituent positions. For example, the trifluoromethyl group in the pyrimidinone ring appears as a singlet at ~δ 3.8 ppm in H-NMR .
- IR Spectroscopy: Detect characteristic carbonyl stretches (C=O) at 1650–1700 cm and C-F stretches at 1100–1250 cm .
(Advanced) How can discrepancies in reported solubility data across solvents be resolved?
Methodological Answer:
Contradictions in solubility (e.g., DMSO vs. acetonitrile) arise from varying polarity and hydrogen-bonding capacity. To address this:
- Polarity Matching: Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For example, trifluoromethyl groups increase lipophilicity, favoring solvents like dichloromethane .
- Experimental Validation: Conduct gradient solubility tests at 25°C and 40°C to account for temperature-dependent effects .
- Data Reconciliation: Compare results with structurally analogous compounds (e.g., 2-chloro-4-fluoro benzoic acid derivatives) to identify trends .
(Advanced) What degradation pathways occur under varying pH and temperature conditions?
Methodological Answer:
- Hydrolytic Degradation: Under acidic conditions (pH < 3), the ester group hydrolyzes to the corresponding benzoic acid. Monitor via HPLC for a retention time shift .
- Thermal Stability: At >80°C, the dihydropyrimidinone ring undergoes retro-Diels-Alder cleavage, forming volatile byproducts (confirmed via TGA-MS) .
- Preventive Measures: Store the compound at 2–8°C in amber vials with desiccants to minimize moisture- and light-induced degradation .
(Advanced) How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model the bromo-fluoro substituent’s electronic effects. The bromine atom acts as a strong electron-withdrawing group, directing electrophilic attacks to the para position .
- Transition State Analysis: Simulate Suzuki-Miyaura coupling pathways to identify steric hindrance from the trifluoromethyl group, which reduces coupling efficiency .
- Validation: Compare computed activation energies with experimental yields (e.g., 60–75% for Pd-catalyzed reactions) .
(Basic) How to troubleshoot low yields during recrystallization?
Methodological Answer:
- Solvent Selection: Test mixed solvents (e.g., ethanol/water) to adjust polarity. For example, adding 10% water to ethanol improves crystal nucleation .
- Cooling Rate: Slow cooling (1–2°C/min) promotes larger, purer crystals. Rapid cooling leads to amorphous precipitates .
- Seed Crystals: Introduce purified product microcrystals to induce controlled crystallization .
(Advanced) What strategies resolve conflicting spectroscopic data during characterization?
Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations confirm connectivity between the pyrimidinone ring and benzoate ester .
- Isotopic Labeling: Synthesize F-labeled analogs to simplify complex splitting patterns in H-NMR .
- Cross-Validation: Compare IR and Raman spectra to distinguish between C=O and C-F vibrational modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
